molecular formula C9H8Cl2OS B14042822 1-Chloro-1-(5-chloro-2-mercaptophenyl)propan-2-one

1-Chloro-1-(5-chloro-2-mercaptophenyl)propan-2-one

Katalognummer: B14042822
Molekulargewicht: 235.13 g/mol
InChI-Schlüssel: CYXNPYQZQJHINP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(5-chloro-2-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H8Cl2OS and a molecular weight of 235.13 g/mol . This compound is characterized by the presence of both chlorine and sulfur atoms within its structure, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(5-chloro-2-mercaptophenyl)propan-2-one typically involves the chlorination of 1-(5-chloro-2-mercaptophenyl)propan-2-one. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-Chloro-1-(5-chloro-2-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(5-chloro-2-mercaptophenyl)propan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(5-chloro-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways, making the compound a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Chloro-1-(5-chloro-2-mercaptophenyl)

Eigenschaften

Molekularformel

C9H8Cl2OS

Molekulargewicht

235.13 g/mol

IUPAC-Name

1-chloro-1-(5-chloro-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8Cl2OS/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-4,9,13H,1H3

InChI-Schlüssel

CYXNPYQZQJHINP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=CC(=C1)Cl)S)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.